molecular formula C6H5ClN4 B13099329 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 76044-37-6

5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B13099329
CAS No.: 76044-37-6
M. Wt: 168.58 g/mol
InChI Key: CCSKHIYVLRCCNX-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various methods. One common approach involves the annulation of the triazole ring to a pyrimidine precursor. For instance, the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides can lead to the formation of the target compound . Another method involves the oxidation of aminopyrimidine Schiff bases under mild conditions using iron (III) chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes apply. These methods typically involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted triazolopyrimidine .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential as a therapeutic agent .

Properties

CAS No.

76044-37-6

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

5-chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine

InChI

InChI=1S/C6H5ClN4/c1-4-9-5-2-3-8-6(7)11(5)10-4/h2-3H,1H3

InChI Key

CCSKHIYVLRCCNX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)C=CN=C2Cl

Origin of Product

United States

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